methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Beschreibung
Methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic imidazo-purine derivative characterized by a fused bicyclic core with two phenyl substituents at positions 7 and 8, a methyl group at position 1, and a methyl ester side chain at position 2. This compound is part of a broader class of kinase inhibitors, with structural modifications influencing solubility, binding affinity, and metabolic stability .
Eigenschaften
CAS-Nummer |
887880-81-1 |
|---|---|
Molekularformel |
C23H19N5O4 |
Molekulargewicht |
429.436 |
IUPAC-Name |
methyl 2-(4-methyl-1,3-dioxo-6,7-diphenylpurino[7,8-a]imidazol-2-yl)acetate |
InChI |
InChI=1S/C23H19N5O4/c1-25-20-19(21(30)27(23(25)31)14-18(29)32-2)26-13-17(15-9-5-3-6-10-15)28(22(26)24-20)16-11-7-4-8-12-16/h3-13H,14H2,1-2H3 |
InChI-Schlüssel |
XXQWGUULIVGEBB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically begins with readily available precursors such as 1-methyl-2,4-dioxo-7,8-diphenylpurine and methyl bromoacetate.
Reaction Steps:
The initial step involves the formation of the imidazole ring through a cyclization reaction.
Subsequent steps include oxidation and methylation to achieve the final structure.
Conditions: Typical conditions involve the use of anhydrous solvents, inert atmosphere (e.g., nitrogen), and controlled temperature to optimize yield and purity.
Industrial Production Methods: Industrial production methods may involve:
Scale-Up Reactions: Adapting laboratory procedures to larger scales with optimized parameters.
Continuous Flow Synthesis: Enhancing reaction efficiency and safety.
Catalysts and Reagents: Using specific catalysts to improve reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under suitable conditions.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis Studies: Understanding the mechanisms of complex organic reactions.
Catalyst Development: Designing novel catalysts for improved reaction efficiency.
Biology:
Enzyme Inhibition: Investigating potential enzyme inhibitors for biological pathways.
Receptor Binding: Studying interactions with cellular receptors.
Medicine:
Drug Development: Exploring potential therapeutic applications for various diseases.
Pharmacokinetics: Analyzing the absorption, distribution, metabolism, and excretion of the compound.
Industry:
Material Science: Developing advanced materials with unique properties.
Chemical Engineering: Improving industrial processes and product formulations.
Wirkmechanismus
The mechanism by which methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exerts its effects typically involves:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways: Modulating biochemical pathways to achieve desired effects, such as enzyme inhibition or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Substituent Effects
The following table highlights key structural differences between the target compound and analogs from the evidence:
†Calculated based on analogous structures.
Key Observations :
- Substituent Diversity: The target compound's 7,8-diphenyl groups distinguish it from analogs with mono-substituted aromatic rings (e.g., 2-methylphenyl in or p-cyanophenyl in ). These diphenyl groups likely enhance hydrophobicity and π-π stacking interactions in biological targets.
- Functional Group Impact : The methyl ester in the target compound and contrasts with the carboxylic acid in , suggesting divergent pharmacokinetic profiles (e.g., ester prodrug vs. acid active form).
Physicochemical and Spectral Properties
Table 2: Comparative Spectral and Physical Data
Analysis :
- Aromatic Signals : The target compound's diphenyl groups would produce complex multiplet signals in the 7.2–7.5 ppm range, differing from electron-deficient aryl groups (e.g., nitrophenyl in at 7.8–8.2 ppm).
- Carbonyl Stretching : The ester carbonyl (IR ~1740 cm⁻¹) in the target compound and is distinct from the dione (IR ~180 cm⁻¹) in .
Biologische Aktivität
Methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and implications in medicinal chemistry.
Molecular Formula : C24H20N4O5
Molecular Weight : 440.44 g/mol
IUPAC Name : Methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
The synthesis of this compound typically involves multiple steps of organic reactions including condensation and esterification processes. The final step often involves the introduction of the methyl acetate group through esterification reactions under controlled conditions to ensure high yield and purity.
Biological Activity Overview
Methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines. For instance, derivatives similar to this compound have shown cytotoxic activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 2.43 to 14.65 μM .
- Mechanism of Action : The compound is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation. Its structural features allow it to modulate these targets effectively.
Case Studies
- Cytotoxicity Studies : In a study evaluating the cytotoxic effects on breast cancer cells (MDA-MB-231), compounds similar to methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate demonstrated significant growth inhibition and apoptosis induction at low concentrations (1.0 μM). The activation of caspase pathways further confirmed the apoptosis-inducing properties of these compounds .
- Microtubule Destabilization : Some derivatives were found to act as microtubule-destabilizing agents. At concentrations around 20 μM, they inhibited microtubule assembly by approximately 40%, suggesting a potential mechanism for their antitumor activity .
Comparative Analysis with Similar Compounds
| Compound Name | Antitumor Activity | Mechanism of Action |
|---|---|---|
| Methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate | IC50 = 4.98 - 14.65 μM | Microtubule destabilization |
| Other Imidazole Derivatives | Varies (some >20 μM) | Various mechanisms including enzyme inhibition |
The proposed mechanism by which methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exerts its effects involves:
- Binding to Enzymatic Targets : The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis.
- Interaction with Receptors : It could modulate receptor activity that influences cellular signaling pathways related to growth and survival.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3-yl)acetate?
- Methodological Answer : Synthesis optimization requires careful selection of catalysts (e.g., palladium complexes for cross-coupling), solvents (polar aprotic solvents like DMF or DMSO), and temperature control (typically 80–120°C). For example, the imidazo[2,1-f]purine core is synthesized via cyclocondensation of substituted purine precursors with amino esters under inert atmospheres. Yield improvements (≥70%) are achieved by slow addition of reagents and post-reaction purification via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : A combination of ¹H/¹³C NMR (to confirm substituent positions and aromatic protons), high-resolution mass spectrometry (HRMS) (for molecular formula validation), and X-ray crystallography (to resolve the fused-ring system’s three-dimensional conformation) is essential. For instance, NMR chemical shifts near δ 7.2–7.8 ppm indicate phenyl group protons, while carbonyl signals appear at δ 165–175 ppm in ¹³C spectra .
Q. How can researchers assess the compound’s preliminary bioactivity?
- Methodological Answer : Initial bioactivity screening involves in vitro assays targeting enzymes or receptors structurally related to imidazo[2,1-f]purines, such as adenosine deaminase or kinase inhibitors. Use dose-response curves (0.1–100 μM) in cell lines (e.g., HEK293 or HeLa) with luminescence/fluorescence readouts. Positive controls (e.g., theophylline) and cytotoxicity assays (via MTT or resazurin) are critical to distinguish specific activity from nonspecific effects .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electronic properties (HOMO/LUMO energies) and reaction pathways, such as nucleophilic attack at the purine C8 position. Molecular docking (AutoDock Vina or Schrödinger Suite) predicts binding affinities to targets like adenosine receptors, with scoring functions prioritizing hydrogen bonds (e.g., purine carbonyl groups with Arg residues) and π-π stacking (phenyl substituents) .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, serum content). Conduct meta-analysis of published IC₅₀ values, normalizing data to common protocols (e.g., ATP concentration in kinase assays). Validate findings using orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic activity). For example, conflicting inhibition results against PDE4 may stem from variations in Mg²⁺ ion concentrations, which stabilize enzyme-substrate interactions .
Q. What strategies improve regioselectivity in derivatizing the imidazo[2,1-f]purine core?
- Methodological Answer : Regioselective functionalization at the N3 or C7 positions is achieved via protecting group strategies (e.g., tert-butoxycarbonyl for amine protection) and transition metal catalysis (e.g., Buchwald-Hartwig amination for aryl substitutions). For C7 bromination, use NBS (N-bromosuccinimide) in acetonitrile at 0°C to minimize side reactions. Monitor progress via TLC with UV visualization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
